molecular formula C21H21NO4 B13246384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid

Cat. No.: B13246384
M. Wt: 351.4 g/mol
InChI Key: NNQQQPKHAFSSAY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid is a non-natural, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid building block designed for solid-phase peptide synthesis (SPPS) . With the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol, this compound is characterized by a hex-4-enoic acid backbone, which incorporates a carbon-carbon double bond in its side chain . This unsaturated side chain is a key structural feature, providing a synthetic handle for further chemical modifications via reactions such as hydroboration or hydroamination, enabling the introduction of diverse functional groups into peptide sequences . The Fmoc protecting group ensures orthogonality in standard SPPS strategies and can be readily removed under basic conditions with secondary amines, such as piperidine. Researchers utilize this specialized amino acid to introduce conformational constraints, create covalent cross-links, or embed specific chemical functionalities into synthetic peptides and peptidomimetics for applications in drug discovery, chemical biology, and structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/b3-2+

InChI Key

NNQQQPKHAFSSAY-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The compound is primarily synthesized via automated SPPS using Fmoc-Rink amide resin (0.1 mmol scale). The Fmoc group serves as a temporary protecting agent for the α-amino group, enabling iterative coupling and deprotection cycles. Critical steps include:

  • Coupling : Activation of Fmoc-protected amino acids with HBTU/HOBt in DMF.
  • Deprotection : Fmoc removal with 20% piperidine in DMF.
  • Cleavage : Final peptide release using TFA:TIPS:H₂O (95:2.5:2.5).

Solution-Phase Synthesis

Alternative routes involve solution-phase metathesis and functional group protection:

  • Fmoc Protection : Amine groups are shielded using Fmoc-Cl in biphasic conditions (1,4-dioxane/10% Na₂CO₃).
  • Ring-Closing Metathesis (RCM) : Ruthenium(II)-alkylidene catalysts (e.g., GII) facilitate cyclization in DMF with LiCl as a chaotropic agent, achieving 82% conversion.

Stepwise Experimental Procedures

Synthesis of (S,Z)-Isomer

Adapted from Robinson et al.:

  • Resin Loading : Fmoc-Rink amide resin (0.1 mmol) swelled in DMF.
  • Amino Acid Coupling :
    • Fmoc-hex-4-enoic acid (2 eq) activated with HBTU (1.95 eq), HOBt (1.95 eq), and DIPEA (4 eq) in DMF.
    • Reaction agitated for 1 h at 25°C.
  • Deprotection : 20% piperidine/DMF (2 × 10 min).
  • Cleavage and Isolation :
    • TFA-mediated cleavage (3 h).
    • Precipitation in cold diethyl ether.
    • Purification via preparative RP-HPLC (5–35% acetonitrile gradient).

Yield : 44.4 mg (88% purity).

Large-Scale Optimization

For industrial-scale production:

Parameter Optimal Condition
Solvent DMF with 0.1 M LiCl
Catalyst Loading 30 mol% GII
Temperature 80°C (4 h)
Conversion 82% (E/Z = 1:1.2)

Functional Group Compatibility

The hex-4-enoic acid moiety introduces unique challenges:

Analytical Characterization

Chromatographic Data

Method Conditions Retention Time (min)
Analytical HPLC Vydac C18, 5–35% Buffer B 14.0
Preparative HPLC Grace C18, 5–35% Buffer B 17.0

Mass Spectrometry

  • Observed : m/z 911.1 [M + 2H]²⁺ (theoretical 910.9).
  • Purity : >95% by LC-MS (ESI+).

Challenges and Mitigation Strategies

Issue Solution
Epimerization Use HOBt/DIPEA for rapid coupling
Oxidative degradation Add 0.1% TIPS as scavenger
Low RCM efficiency Optimize LiCl concentration

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.

    Oxidation and Reduction: The hex-4-enoic acid moiety can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Free amino acid.

    Coupling: Peptide or polypeptide chains.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules, such as antibodies or enzymes.

    Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, applications, and reactivity profiles of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Applications Key Distinctions
Target Compound :
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid
C22H21NO4 363.41 Hex-4-enoic acid backbone with C4 double bond SPPS, RCM for cyclic peptides Double bond enables RCM; unsaturated backbone reduces steric hindrance
Fmoc-B-OH
(Saturated analog)
C22H23NO4 365.42 Saturated hexanoic acid chain SPPS (standard coupling) Higher stability but lacks RCM reactivity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid C20H19NO4 337.37 Pent-4-ynoic acid with triple bond Click chemistry (e.g., azide-alkyne cycloaddition) Triple bond enables rapid cycloaddition; shorter chain length
(S)-2-...-5-methylhex-4-enoic acid C22H23NO4 365.42 Methyl branch at C5 of hex-4-enoic acid Modified peptide folding Steric hindrance from methyl group slows coupling rates
cis-4-...cyclohexanecarboxylic acid C22H23NO4 365.42 Cyclohexane ring (rigid structure) Conformationally constrained peptides Rigidity limits backbone flexibility; alters peptide tertiary structure
(R)-2-...dec-9-enoic acid C25H29NO4 407.50 Dec-9-enoic acid with R-configuration Lipophilic peptide segments Longer chain enhances lipid solubility; R-configuration affects stereochemistry

Key Research Findings

  • RCM Efficiency : The target compound’s double bond position (C4) optimizes metathesis yields compared to shorter or branched analogs .
  • Conformational Impact : Cyclohexane-based analogs restrict peptide flexibility, altering biological activity .
  • Stereochemical Effects: R-configuration in dec-9-enoic acid derivatives influences peptide-lipid interactions .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid, also known by its CAS number 859842-09-4, is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, particularly in the context of enzyme inhibition and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 349.38 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal.

Synthesis

The synthesis of this compound typically involves the coupling of hex-4-enoic acid with the Fmoc-protected amino group. The process may include various steps such as protection-deprotection strategies and coupling reactions, often utilizing standard peptide synthesis techniques.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are a family of enzymes involved in the regulation of gene expression through chromatin remodeling. Compounds that inhibit HDACs can have significant implications in cancer therapy and epigenetic regulation.

Table 1: HDAC Inhibition Profile

CompoundIC50 (nM)Selectivity
Azumamide A14HDAC1
Azumamide B67HDAC2
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acidTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Case Studies

Recent studies have highlighted the potential of Fmoc-containing compounds in modulating HDAC activity. For instance, research has shown that modifications in the Fmoc group can significantly affect the potency and selectivity towards different HDAC isoforms. In a comparative analysis, it was found that compounds with carboxylic acid functionalities exhibited enhanced inhibitory effects compared to their amide counterparts .

Therapeutic Implications

The ability of this compound to inhibit HDACs positions it as a candidate for further development in cancer therapeutics. Its structure allows for modifications that could enhance selectivity and reduce off-target effects, making it a valuable addition to the library of HDAC inhibitors.

Q & A

Q. What are the standard protocols for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid in peptide synthesis?

Answer: The compound is synthesized using Fmoc (fluorenylmethoxycarbonyl) protection strategies common in solid-phase peptide synthesis (SPPS). Key steps include:

  • Coupling : Activate the carboxylic acid group with coupling agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF .
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the product .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What handling precautions are critical for this compound due to its toxicity profile?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

Q. How is this compound characterized to confirm purity and structural integrity?

Answer:

  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
  • NMR : Analyze 1^1H and 13^{13}C spectra to verify backbone structure and stereochemistry .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight .

Advanced Research Questions

Q. How can coupling efficiency be optimized during SPPS using this compound?

Answer:

  • Coupling Agents : Compare HATU (2–5 equiv) vs. DIC/HOBt for activation; HATU often improves yields in sterically hindered residues .
  • Reaction Time/Temperature : Extend coupling times (2–4 hours) at 25°C or use microwave-assisted synthesis (50°C, 10 minutes) .
  • Monitoring : Use Kaiser tests or FT-IR to detect free amine groups and ensure complete coupling .

Q. What strategies minimize racemization during incorporation into peptide chains?

Answer:

  • Low Temperatures : Perform couplings at 0–4°C to reduce base-catalyzed racemization .
  • Additives : Include Oxyma Pure or ethyl cyanohydroxyiminoacetate (Oxyma) with DIC to suppress side reactions .
  • Solvent Choice : Use DCM instead of DMF for sterically demanding residues .

Q. How do storage conditions impact compound stability, and how is degradation assessed?

Answer:

  • Stability Studies : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via:
    • TLC : Spot degradation products using silica plates and UV visualization .
    • HPLC-MS : Quantify hydrolyzed Fmoc groups or oxidation byproducts .
  • Critical Factors : Moisture and light accelerate decomposition; argon-filled vials improve shelf life .

Q. How to resolve contradictions in reported toxicity data across SDS sources?

Answer:

  • In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo or HEK293 cell viability tests) to validate conflicting classifications .
  • Literature Review : Cross-reference GHS classifications from multiple vendors (e.g., Key Organics vs. Indagoo) and prioritize studies with empirical LD50_{50} data .

Q. Can computational modeling predict reactivity in novel peptide architectures?

Answer:

  • DFT Calculations : Model transition states for amide bond formation to predict coupling barriers .
  • Molecular Dynamics : Simulate peptide folding to assess steric compatibility with adjacent residues .
  • Software : Use Schrödinger Suite or Gaussian for energy minimization and conformational analysis .

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